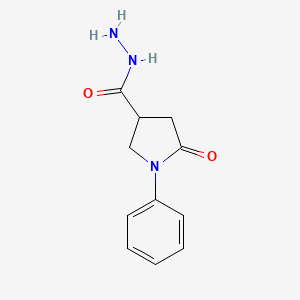

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

描述

Significance of Pyrrolidinone Core Structures in Chemical and Biological Research

The pyrrolidinone, or γ-lactam, ring is a five-membered heterocyclic scaffold that is a cornerstone in chemical and biological research. researchgate.net This structure is present in a multitude of natural products, alkaloids, and pharmacologically significant molecules. nih.govwikipedia.org Its prevalence in medicinal chemistry stems from its role as a versatile lead compound for designing potent bioactive agents. researchgate.netresearchgate.net The non-planar, three-dimensional structure of the pyrrolidinone ring is particularly advantageous, allowing for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. nih.gov

The pharmacological importance of the pyrrolidinone nucleus is demonstrated by its presence in a wide array of therapeutic agents approved by the U.S. Food and Drug Administration (FDA). nih.govnih.govresearchgate.net Derivatives of this scaffold have been shown to exhibit a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netnih.govfrontiersin.org This wide-ranging bioactivity underscores the significance of the pyrrolidinone core in drug discovery and development. frontiersin.org

| Drug Name | Therapeutic Class | Significance of Pyrrolidinone Core |

|---|---|---|

| Captopril | Antihypertensive | Forms the core structure, essential for ACE inhibition. nih.gov |

| Ethosuximide | Antiepileptic | The succinimide (B58015) ring is a pyrrolidine-2,5-dione, crucial for its anticonvulsant activity. nih.gov |

| Aniracetam | Nootropic (Anti-Alzheimer) | A pyrrolidinone derivative that modulates neurotransmitter systems. nih.gov |

| Clindamycin | Antibacterial | Contains a modified proline (pyrrolidine-carboxylic acid) residue linked to an amino sugar. nih.gov |

| Rolipram | Antidepressant | A selective phosphodiesterase-4 inhibitor with a central pyrrolidinone ring. nih.gov |

Role of Hydrazide Functionalities in Organic Synthesis and Bioactive Molecule Design

Organic acid hydrazides, characterized by the -C(=O)NHNH₂ functional group, are highly valuable and reactive moieties in organic chemistry. mdpi.comwikipedia.org They serve as powerful and convenient precursors for the synthesis of a vast number of heterocyclic compounds, which are themselves important pharmacophores. mdpi.comtaylorandfrancis.com The hydrazide group can react with both electrophiles and nucleophiles, making it a versatile synthon for constructing five- and six-membered heterocycles such as pyrazoles, oxadiazoles (B1248032), triazoles, and thiadiazoles. mdpi.commdpi.comresearchgate.net

The significance of hydrazides extends prominently into medicinal chemistry. rjptonline.org The incorporation of the hydrazide-hydrazone moiety (formed by the condensation of a hydrazide with an aldehyde or ketone) is a common strategy in drug design. nih.govnih.gov This is due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, antituberculosis, and anticancer properties. mdpi.comnih.gov The ability of the N-N linkage and associated atoms to act as hydrogen bond donors and acceptors facilitates critical interactions with biological targets like enzymes and receptors. nih.gov

| Precursor | Reactant | Resulting Heterocycle |

|---|---|---|

| Acid Hydrazide | 1,3-Diketone | Pyrazole (B372694) mdpi.com |

| Acid Hydrazide | Carbon Disulfide | 1,3,4-Oxadiazole (B1194373) mdpi.com |

| Acid Hydrazide | Isothiocyanate | 1,2,4-Triazole (B32235) mdpi.com |

| Acid Hydrazide | α-Haloketone | 1,3,4-Thiadiazole mdpi.com |

| Acid Hydrazide | Phthalic Anhydride | Phthalazine derivative |

Overview of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide as a Key Chemical Intermediate

The compound this compound represents a strategic fusion of the two aforementioned scaffolds. By possessing both the stable pyrrolidinone ring and the reactive hydrazide group, it functions as a highly valuable chemical intermediate for synthesizing more elaborate molecular structures. researchgate.netlmaleidykla.ltlmaleidykla.lt

Its primary utility lies in its capacity to undergo condensation reactions. The terminal amino group of the hydrazide moiety readily reacts with a wide variety of aromatic and aliphatic aldehydes and ketones. lmaleidykla.ltktu.lt This reaction yields a diverse library of N-acylhydrazone derivatives, each incorporating the core 1-phenyl-5-oxopyrrolidine structure. mdpi.comnih.gov

Researchers have utilized this intermediate to generate novel compounds for biological screening. researchgate.netmdpi.comnih.gov For instance, derivatives synthesized from this compound and its analogues have been investigated for their potential as antibacterial agents and anticancer therapeutics. lmaleidykla.ltmdpi.comnih.govvu.ltnih.govmdpi.com Studies have shown that by reacting this hydrazide with different substituted aldehydes, it is possible to create molecules that exhibit cytotoxicity against various cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma. mdpi.comvu.ltvu.lt Some of these derivatives have been identified as potential multikinase inhibitors, highlighting the compound's role in the development of targeted therapies. mdpi.comvu.lt

| Property | Data |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 99857-37-1 matrixscientific.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃N₃O₂ matrixscientific.com |

| Molecular Weight | 219.25 g/mol matrixscientific.com |

| Primary Role | Chemical intermediate / Precursor in synthesis researchgate.netlmaleidykla.lt |

| Key Reactions | Condensation with aldehydes/ketones to form hydrazones lmaleidykla.ltmdpi.comnih.gov |

| Applications of Derivatives | Screening for antibacterial and anticancer activities researchgate.netmdpi.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-13-11(16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDQMIHVPBFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxo 1 Phenylpyrrolidine 3 Carbohydrazide and Its Derivatives

Established Synthetic Routes to the Core 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide Scaffold

The foundational this compound scaffold is typically synthesized through a multi-step process. A common starting point is the reaction of a substituted aniline, such as N-(4-aminophenyl)acetamide, with itaconic acid in refluxing water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This carboxylic acid is then subjected to esterification, commonly with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to produce the corresponding methyl ester. nih.govnih.gov The final step in forming the core carbohydrazide (B1668358) is the hydrazinolysis of the ester. This is achieved by treating the methyl ester with hydrazine (B178648) hydrate, often in a solvent like refluxing propan-2-ol or toluene, to afford this compound. nih.govnih.gov

Condensation Reactions for the Formation of Hydrazone Derivatives

The carbohydrazide functional group of the core scaffold is a versatile handle for further molecular elaboration, most notably through condensation reactions to form hydrazones. nih.govlmaleidykla.ltlmaleidykla.lt These reactions are typically carried out by reacting the carbohydrazide with various carbonyl compounds, such as aldehydes and ketones, often in the presence of an acid catalyst. nih.govnih.gov

Reactions with Aromatic and Heteroaromatic Aldehydes

The condensation of this compound with a diverse range of aromatic and heteroaromatic aldehydes is a widely employed strategy to generate a library of hydrazone derivatives. nih.govlmaleidykla.lt The reaction is generally performed by dissolving the carbohydrazide in a suitable solvent like methanol, followed by the addition of the aldehyde and a catalytic amount of concentrated hydrochloric acid. nih.gov The mixture is then heated to facilitate the reaction, leading to the precipitation of the hydrazone product. nih.gov This method has been successfully applied to a variety of aldehydes, including substituted benzaldehydes (e.g., 4-carboxybenzaldehyde, 4-methoxybenzaldehyde, 2,5-dimethoxybenzaldehyde, and 3,4,5-trimethoxybenzaldehyde) and pyridinecarbaldehydes. nih.govmdpi.com

| Aldehyde | Resulting Hydrazone Derivative | Reference |

| 4-Carboxybenzaldehyde | 4-((2-(5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbonyl)hydrazono)methyl)benzoic acid | nih.gov |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | nih.gov |

| 2,5-Dimethoxybenzaldehyde | N'-(2,5-dimethoxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | nih.gov |

| 3,4,5-Trimethoxybenzaldehyde | 5-Oxo-1-(4-(phenylamino)phenyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolidine-3-carbohydrazide | nih.gov |

| Pyridin-3-ylmethylene | 5-Oxo-1-(4-(2-phenylthiazol-5-yl)phenyl)-N'-(pyridin-3-ylmethylene)pyrrolidine-3-carbohydrazide | mdpi.com |

| Pyridin-4-ylmethylene | 5-Oxo-1-(4-(2-phenylthiazol-5-yl)phenyl)-N'-(pyridin-4-ylmethylene)pyrrolidine-3-carbohydrazide | mdpi.com |

Reactions with Acetophenones

In addition to aldehydes, acetophenones can also be utilized in condensation reactions with this compound to yield the corresponding hydrazones. This reaction broadens the scope of accessible derivatives, introducing a methyl group on the azomethine carbon. The general principle of this reaction is similar to that with aldehydes, involving the acid-catalyzed condensation of the ketone and the carbohydrazide.

Reactions with Isatin (B1672199) for Indolin-2-ylidene Derivatives

A noteworthy condensation reaction involves the use of isatin (1H-indole-2,3-dione) to generate N'-(2-oxoindolin-3-ylidene)carbohydrazide derivatives. lmaleidykla.ltlmaleidykla.lt This reaction is typically performed by refluxing the this compound with an equivalent amount of isatin in a solvent mixture such as methanol and 1,4-dioxane, with a catalytic quantity of glacial acetic acid. lmaleidykla.lt This specific condensation leads to the formation of a more complex heterocyclic system, integrating the indolin-2-one moiety into the final structure. lmaleidykla.lt

Cyclization Reactions for Azole and Other Heterocyclic Ring Systems

Beyond the formation of hydrazones, the this compound scaffold serves as a valuable precursor for the synthesis of various heterocyclic ring systems, particularly azoles, through cyclization reactions. lmaleidykla.lt These transformations often involve the reaction of the carbohydrazide with diketones or other bifunctional reagents. lmaleidykla.lt

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound can be achieved through its reaction with a 1,3-dicarbonyl compound, such as pentane-2,4-dione. nih.gov This reaction is typically carried out in a protic solvent like propan-2-ol in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. nih.gov The initial condensation between the carbohydrazide and one of the carbonyl groups of the diketone is followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. This method provides an efficient route to hybrid molecules containing both the 5-oxopyrrolidine and pyrazole moieties. nih.gov

| Reagent | Resulting Derivative | Reference |

| Pentane-2,4-dione | N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | nih.gov |

Synthesis of Pyrrole (B145914) Derivatives

The carbohydrazide group of this compound and its analogues is a key functional handle for constructing further heterocyclic systems. One notable transformation is the synthesis of pyrrole derivatives through condensation reactions with diketones. lmaleidykla.lt This method provides a direct route to incorporate a pyrrole nucleus into the final structure.

A specific example involves the reaction of a carbohydrazide precursor with a 1,4-dicarbonyl compound, such as hexane-2,5-dione. The condensation of 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide with hexane-2,5-dione in propan-2-ol, using a catalytic amount of acetic acid, yields the corresponding 2,5-dimethylpyrrole derivative. ktu.edu This reaction, known as the Paal-Knorr synthesis, is a well-established method for forming five-membered heterocyclic rings. The process involves the formation of a di-imine intermediate followed by cyclization and dehydration to afford the aromatic pyrrole ring.

Table 1: Synthesis of a 2,5-Dimethylpyrrole Derivative

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Propan-2-ol, Acetic acid (catalyst) | 1-(9-Ethylcarbazol-3-yl)-5-oxo-N'-(2,5-dimethyl-1H-pyrrol-1-yl)pyrrolidine-3-carboxamide | ktu.edu |

Parallel Synthesis Approaches for Compound Library Generation

Parallel synthesis is a powerful strategy in medicinal chemistry for rapidly generating a large number of structurally related compounds for biological screening. This approach has been successfully applied to the 5-oxo-1-phenylpyrrolidine scaffold to create libraries of derivatives. nih.govmdpi.com

Table 2: Parallel Amidation for Library Synthesis

| Key Intermediate | Amine Reagent (Examples) | Product Class | Reference |

|---|---|---|---|

| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Aliphatic Amines (12 variants) | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | nih.govmdpi.com |

Strategies for Structural Diversification through Substituent Introduction

The structural diversification of the this compound core is primarily achieved by leveraging the reactivity of the terminal hydrazide group. This functional group is an excellent nucleophile and serves as a versatile anchor point for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. lmaleidykla.ltnih.gov

One of the most common strategies is the formation of hydrazones through condensation with various aldehydes and ketones. lmaleidykla.ltnih.gov For instance, a series of novel hydrazone derivatives were synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide by reacting it with a panel of substituted aldehydes in methanol. nih.gov This approach was used to introduce benzene (B151609) rings bearing one or more hydroxyl, alkoxy, and carboxylic acid groups. nih.gov The introduction of such substituents is a deliberate strategy, as these functional groups are known to influence the biological activity of molecules. nih.gov

Table 3: Hydrazone Synthesis for Structural Diversification

| Starting Material | Aldehyde Reagent | Conditions | Resulting Derivative (Partial Name) | Reference |

|---|---|---|---|---|

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 4-Carboxybenzaldehyde | Methanol, HCl, 60-70 °C | 4-((2-(...)-hydrazono)methyl)benzoic acid | nih.gov |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 4-Methoxybenzaldehyde | Methanol, HCl, 60-70 °C | N'-(4-methoxybenzylidene)-...-carbohydrazide | nih.gov |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 2,4,6-Trimethoxybenzaldehyde | Methanol, HCl, 60-70 °C | N'-(2,4,6-trimethoxybenzylidene)-...-carbohydrazide | nih.gov |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 3,4,5-Trimethoxybenzaldehyde | Methanol, HCl, 60-70 °C | N'-(3,4,5-trimethoxybenzylidene)-...-carbohydrazide | nih.gov |

Beyond simple hydrazone formation, the carbohydrazide moiety is a precursor for synthesizing various heterocyclic rings, such as azoles. lmaleidykla.lt Reaction with diketones can lead to the formation of pyrazole and pyrrole nuclei. lmaleidykla.lt Furthermore, treatment with phenyl isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which can be cyclized via a base-catalyzed intramolecular reaction to form 1,2,4-triazole (B32235) derivatives. nih.gov This highlights the utility of the this compound scaffold in generating complex molecules with diverse heterocyclic appendages.

Spectroscopic and Advanced Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are essential for elucidating the molecular structure of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, confirming its elemental composition, and identifying its constituent functional groups.

NMR spectroscopy is a cornerstone technique for the structural verification of 5-oxopyrrolidine derivatives. nih.gov While specific spectral data for the parent carbohydrazide (B1668358) is not detailed in the reviewed literature, analysis of closely related structures, such as 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, confirms the utility of ¹H and ¹³C NMR for structural confirmation. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the phenyl group, and the carbohydrazide moiety. The aromatic protons of the phenyl ring would typically appear in the downfield region (approx. 7.0-7.8 ppm). The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature, appearing in the aliphatic region. The NH and NH₂ protons of the hydrazide group would be visible as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbons of the lactam and the hydrazide would be observed at the lower field (downfield) region, typically above 160 ppm. nih.gov The carbons of the phenyl ring would resonate in the aromatic region (approx. 115-140 ppm), while the aliphatic carbons of the pyrrolidine ring would appear at the higher field (upfield) region.

Table 1: Predicted NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ph-H) | ~ 7.0 - 7.8 |

| ¹H | Pyrrolidine Ring (CH, CH₂) | ~ 2.5 - 4.0 |

| ¹H | Hydrazide (NH, NH₂) | Variable, broad |

| ¹³C | Carbonyl (C=O) | > 160 |

| ¹³C | Aromatic (Ph-C) | ~ 115 - 140 |

| ¹³C | Pyrrolidine Ring (C) | ~ 30 - 60 |

IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectra of 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives show characteristic absorption bands that confirm their structure. nih.gov The most prominent peaks include the stretching vibrations for the N-H bonds of the hydrazide group, typically seen in the 3100-3400 cm⁻¹ region. Strong, sharp absorption peaks corresponding to the carbonyl (C=O) groups of both the lactam ring and the hydrazide moiety are expected in the region of 1650-1700 cm⁻¹. nih.gov Additional bands corresponding to C-N stretching, aromatic C=C stretching, and C-H bending vibrations further corroborate the molecular structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | ~ 3100 - 3400 |

| C-H (Aromatic) | Stretching | ~ 3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~ 2850 - 3000 |

| C=O (Amide/Lactam & Hydrazide) | Stretching | ~ 1650 - 1700 |

| C=C (Aromatic) | Stretching | ~ 1500 - 1600 |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the phenyl ring and carbonyl chromophores. These typically involve π → π* and n → π* transitions. For hydrazone derivatives of related compounds, UV-Vis spectroscopy is also a key tool for studying photochemical E/Z isomerization, where the interconversion between isomers can lead to a noticeable shift in the maximum absorption wavelength (λmax).

HRMS is a critical technique for confirming the elemental formula of a synthesized compound by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃N₃O₂), the theoretical monoisotopic mass can be precisely calculated. Experimental HRMS data for derivatives, such as 5-Oxo-1-(4-(phenylamino)phenyl)-N′-(2,4,6-trimethoxybenzylidene)pyrrolidine-3-carbohydrazide, have shown excellent agreement between the calculated and found m/z values, confirming their elemental composition. nih.gov This technique provides definitive evidence of the compound's molecular formula.

Solid-State Structural Analysis: X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Despite its importance, a search of the available scientific literature did not yield any published single-crystal X-ray diffraction studies for the specific compound this compound. Such a study would be invaluable for unambiguously confirming its molecular conformation, tautomeric form, and the nature of its hydrogen-bonding networks in the crystalline state. Analysis of a related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivative has revealed the presence of strong intermolecular hydrogen bonds that dictate the crystal packing. nih.gov

Conformational Analysis and Stereochemical Characterization (e.g., E/Z Isomerism of Hydrazones)

The carbohydrazide functional group is a versatile precursor for the synthesis of hydrazones, which introduce a C=N double bond and the possibility of stereoisomerism. Hydrazone derivatives synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide have been shown to exist as mixtures of E/Z isomers when analyzed in a DMSO-d₆ solution. nih.gov

The E/Z isomerization process in acylhydrazones is a dynamic equilibrium that can be influenced by photochemical stimuli. The relative stability of the E and Z isomers is highly dependent on factors such as the potential for intramolecular hydrogen bonding and the electronic and steric effects of the substituents. The formation of an intramolecular hydrogen bond can stabilize one isomer, making the conversion to the other form less favorable. This phenomenon is a key area of study in related acylhydrazone systems.

Theoretical and Computational Investigations of 5 Oxo 1 Phenylpyrrolidine 3 Carbohydrazide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods are instrumental in exploring the fundamental characteristics of molecular systems, including their geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating various electronic properties. For analogues of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide, such as other five-membered heterocyclic compounds, DFT calculations are routinely performed to predict bond lengths, bond angles, and dihedral angles.

For instance, studies on similar heterocyclic systems, like oxazol-5-one derivatives, have utilized the B3LYP/6-311G(d,p) level of theory to optimize molecular structures. dergipark.org.trresearchgate.net These calculations often reveal that the core heterocyclic ring is nearly planar, and they provide detailed geometric parameters that are in good agreement with experimental data from X-ray crystallography. dergipark.org.tr Similar computational approaches for this compound would elucidate the planarity of the pyrrolidinone ring and the orientation of the phenyl and carbohydrazide (B1668358) substituents, which are crucial for understanding its intermolecular interactions and biological activity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

DFT calculations are widely used to determine the energies of these orbitals. For example, in a study of novel benzodiazepine (B76468) derivatives, the HOMO-LUMO gap was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com For pyrrole (B145914) hydrazone analogues, the analysis of FMOs has been used to explain intramolecular charge transfer (ICT), which is responsible for the nonlinear optical (NLO) properties of the molecules. nih.gov A small HOMO-LUMO energy gap in these compounds suggests that they can be easily polarized, which is a prerequisite for significant NLO activity. nih.gov For this compound, the distribution of HOMO and LUMO would likely be spread across the π-conjugated system involving the phenyl ring and the carbohydrazide moiety, and the calculated energy gap would provide a measure of its electronic stability and reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| EPBZ | -5.89 | -2.01 | 3.88 |

| EPBZ-F | -5.98 | -2.09 | 3.89 |

| EPBZ-Cl | -6.04 | -2.28 | 3.76 |

| EPBZ-Br | -5.98 | -2.31 | 3.67 |

| EPBZ-CH3 | -5.71 | -1.93 | 3.78 |

| EPBZ-NH2 | -5.18 | -1.83 | 3.35 |

Data adapted from a study on 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) and its derivatives. espublisher.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

For molecules containing carbonyl and amine groups, such as this compound, the MESP map would be expected to show a significant negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the N-H protons of the hydrazide group would exhibit a positive potential, identifying them as hydrogen bond donor sites. Such maps are crucial for understanding how the molecule interacts with biological targets like enzymes or receptors. mdpi.com

Prediction and Analysis of Thermodynamic Properties

Quantum chemical calculations can accurately predict various thermodynamic properties of molecules, such as heat of formation, entropy, and heat capacity. These parameters are essential for understanding the stability of a compound and its behavior under different temperature conditions. DFT methods are commonly used to calculate these properties by first performing a frequency calculation on the optimized geometry.

For example, a computational study on a series of benzothiazole (B30560) derivatives reported their thermodynamic properties at standard temperature and pressure. These calculations provide a foundation for understanding the thermodynamic stability of the compounds. Similar calculations for this compound and its analogues would provide valuable data on their stability and thermal behavior.

| Compound | Zero-point vibrational energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs free energy (kcal/mol) | Entropy (cal/mol·K) |

|---|---|---|---|---|

| Analogue 1 | 116.35 | -839600.93 | -839642.50 | 139.42 |

| Analogue 2 | 121.78 | -896894.49 | -896938.16 | 146.46 |

| Analogue 3 | 129.83 | -953835.40 | -953880.88 | 152.52 |

| Analogue 4 | 121.28 | -1234471.21 | -1234516.41 | 151.58 |

| Analogue 5 | 119.34 | -3420822.46 | -3420867.04 | 149.52 |

Data adapted from a computational study on benzothiazole derivatives. The specific structures of the analogues are detailed in the source publication.

Exploration of Nonlinear Optical (NLO) Properties (Polarizability and Hyperpolarizabilities)

Nonlinear optical (NLO) materials are of great interest due to their potential applications in advanced technologies like optical data storage, telecommunications, and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β and γ). Molecules with large hyperpolarizability values, particularly the first hyperpolarizability (β), are promising candidates for second-order NLO materials.

Theoretical calculations, especially DFT, are instrumental in predicting the NLO properties of organic molecules. A large NLO response is often associated with molecules that have a significant intramolecular charge transfer (ICT) character, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. The carbohydrazide moiety can act as part of such a conjugated system.

Studies on pyrrole hydrazones have shown that their first hyperpolarizability values are significantly higher than that of the standard NLO material, urea (B33335). nih.gov For example, the calculated β₀ value for one such derivative was 63.89 × 10⁻³⁰ esu. nih.gov The NLO properties of this compound would be influenced by the charge transfer between the phenyl ring, the pyrrolidinone core, and the carbohydrazide group. Computational analysis of its polarizability and hyperpolarizability would provide a quantitative measure of its potential as an NLO material.

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |

|---|---|---|

| Analogue 3A | 2.53 | 35.15 |

| Analogue 3B | 5.59 | 48.83 |

| Analogue 3C | 6.85 | 63.89 |

Data adapted from a study on pyrrole hydrazones. nih.gov The specific structures of the analogues are detailed in the source publication.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. This approach encompasses both quantitative and qualitative methods to predict the activity of novel molecules and to understand the key molecular features responsible for their biological effects.

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on this compound were not prominently available in the reviewed literature, the principles of QSAR have been successfully applied to structurally related 5-oxopyrrolidine derivatives, demonstrating the utility of this approach for this class of compounds.

A notable QSAR study was conducted on a series of 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid analogues tested for their antineoplastic activity against Ehrlich ascites carcinoma (EAC) in mice. nih.gov The primary goal was to establish a mathematical relationship between the structural features of these compounds and their ability to inhibit tumor growth, measured by the percent inhibition of ascitic cell count and fluid weight. nih.gov

Using a Linear Free-Energy Relationship (LFER) model, various physicochemical parameters of the substituents on the benzenesulphonyl ring were correlated with the observed anticancer activity. The analysis revealed that molar refractivity (MR) was the most significant descriptor influencing the biological activity. nih.gov Molar refractivity is a measure of the molar volume and polarizability of a substituent, suggesting that the size and steric bulk of the substituent play a crucial role in the interaction with the biological target. The resulting QSAR model showed a high correlation coefficient (R² = 93.0%), indicating a strong predictive capability. nih.gov

This study underscores the potential for developing robust QSAR models for 5-oxopyrrolidine-based compounds. For this compound analogues, similar QSAR investigations could elucidate the impact of various substituents on their kinase inhibitory activity. Descriptors such as steric (MR, Sterimol parameters), electronic (Hammett constants, field and resonance effects), and hydrophobic (logP, π constants) parameters could be used to build predictive models. Such models would be instrumental in prioritizing the synthesis of novel derivatives with potentially enhanced potency.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, this technique is crucial for understanding their interactions with protein kinases.

The core structure of 5-oxopyrrolidine-3-carbohydrazide (B1650037) shares key pharmacophoric features with well-established kinase inhibitors. eurekaselect.com A pharmacophore hypothesis for this class of compounds can be generated based on these shared features, which are critical for binding to the ATP-binding site of kinases.

Key Pharmacophoric Features:

Aryl Moiety: The phenyl group attached to the pyrrolidine (B122466) ring is a classic motif found in many ATP-competitive kinase inhibitors. This feature often engages in hydrophobic interactions and can form key interactions with the hinge region of the kinase. eurekaselect.com

5-Oxopyrrolidine Ring: This heterocyclic system serves as a central scaffold. It is considered a structural analogue to the pyrrolopyridine core of inhibitors like vemurafenib. The lactam group within this ring, with its NH and C=O moieties, can act as both a hydrogen bond donor and acceptor, respectively, facilitating interactions within the ATP-binding site or adjacent allosteric regions. eurekaselect.com

Acylhydrazide Linker: This linker is capable of mimicking the hydrogen-bonding roles of urea or amide linkers present in many known kinase inhibitors. This enhances the binding affinity to the kinase hinge region, a critical interaction for many inhibitors. eurekaselect.com

By analyzing a series of active analogues, a more refined pharmacophore model can be generated. For instance, the introduction of hydroxyl and/or alkoxyl substituents on the terminal aryl ring has been shown to increase anticancer activity, suggesting these groups may represent additional hydrogen bond donor or acceptor points in an optimal pharmacophore model. eurekaselect.com

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Kinase Binding |

| Aromatic Ring | Phenyl group on the pyrrolidine | Hydrophobic interactions, hinge region binding |

| Hydrogen Bond Donor | Lactam NH in the 5-oxopyrrolidine ring | Interaction with ATP-binding site residues |

| Hydrogen Bond Acceptor | Lactam C=O in the 5-oxopyrrolidine ring | Interaction with ATP-binding site residues |

| Hydrogen Bond Donor/Acceptor | Acylhydrazide linker | Mimics urea/amide linkers, hinge region binding |

This generated hypothesis serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds or for guiding the design of new derivatives with improved binding characteristics.

Molecular Dynamics and Ligand-Receptor Interaction Simulations

To further investigate the potential mechanism of action and to rationalize the observed biological activities, molecular dynamics and ligand-receptor interaction simulations are employed. These methods provide a detailed view of how these compounds bind to their target proteins at an atomic level.

Molecular docking studies have been performed on the most active analogues of this compound to predict their binding modes and affinities within the active sites of various protein kinases. eurekaselect.com These kinases are often overactivated or mutated in cancers, making them prime therapeutic targets.

Promising hydrazone derivatives were docked into the ATP-binding sites of several key kinases implicated in cancer progression, including non-receptor tyrosine kinases (TK) like ACK-1 and SCR, and serine/threonine protein kinases (STPK) such as BRAF and MEK. eurekaselect.com The results from these docking studies indicated that these compounds have a high affinity for multiple kinases, suggesting they may act as multi-kinase inhibitors. eurekaselect.com

The table below summarizes the docking scores (representing binding affinity, in kcal/mol) for some of the most active compounds against selected protein kinases. eurekaselect.com

| Compound Derivative | Target Protein Kinase | Docking Score (kcal/mol) |

| 2,5-Dimethoxybenzylidene (4) | ACK-1 | -10.021 |

| 2,5-Dimethoxybenzylidene (4) | SCR | -10.217 |

| 2,5-Dimethoxybenzylidene (4) | BRAF | -10.165 |

| 2,5-Dimethoxybenzylidene (4) | MEK | -9.011 |

| 2,4,6-Trimethoxybenzylidene (6) | ACK-1 | -10.511 |

| 2,4,6-Trimethoxybenzylidene (6) | SCR | -10.701 |

| 2,4,6-Trimethoxybenzylidene (6) | BRAF | -10.552 |

| 2,4,6-Trimethoxybenzylidene (6) | MEK | -9.284 |

| 2-Hydroxybenzylidene (8) | ACK-1 | -10.297 |

| 2-Hydroxybenzylidene (8) | SCR | -10.633 |

| 2-Hydroxybenzylidene (8) | BRAF | -10.412 |

| 2-Hydroxybenzylidene (8) | MEK | -9.155 |

| 2-Hydroxynaphthalenylmethylene (12) | ACK-1 | -11.018 |

| 2-Hydroxynaphthalenylmethylene (12) | SCR | -11.174 |

| 2-Hydroxynaphthalenylmethylene (12) | BRAF | -11.471 |

| 2-Hydroxynaphthalenylmethylene (12) | MEK | -9.897 |

Notably, the 2-hydroxynaphthalenylmethylene derivative (12) exhibited exceptionally high binding affinities for both SCR and BRAF kinases, with docking scores of -11.174 and -11.471 kcal/mol, respectively. eurekaselect.com These strong predicted binding affinities correlate well with the high cytotoxicity observed for this compound in cancer cell lines. eurekaselect.com

Beyond predicting binding scores, molecular docking elucidates the specific molecular interactions that stabilize the ligand-receptor complex. The high binding affinities of the this compound derivatives are attributed to a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active sites.

For example, the docking pose of the highly active 2-hydroxynaphthalenylmethylene derivative (12) within the active site of the BRAF kinase revealed several critical interactions. The 2-hydroxy group on the naphthalene (B1677914) ring was observed to form a hydrogen bond with a key residue in the active site, anchoring the ligand. The acylhydrazide linker and the 5-oxopyrrolidine core were positioned to form additional hydrogen bonds and van der Waals contacts with the hinge region residues, which is a characteristic binding mode for many ATP-competitive inhibitors. The diphenylamine (B1679370) moiety was typically found to occupy a hydrophobic pocket, further stabilizing the complex.

These detailed interaction mechanisms provide a structural basis for the observed SAR. For instance, the superior activity of the 2-hydroxy substituted derivatives (8 and 12) can be attributed to the additional hydrogen bonding capacity of the hydroxyl group. The high affinities of the methoxy-substituted compounds (4 and 6) can be explained by favorable hydrophobic and van der Waals interactions within the binding pocket. eurekaselect.com This atomic-level understanding is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

Chemical Reactivity and Transformation Mechanisms of the Hydrazide Moiety

General Reactivity Profile of the Hydrazide Functional Group

The hydrazide functional group, -CONHNH₂, is a derivative of carboxylic acid and hydrazine (B178648), and its reactivity is a composite of both parent molecules. The acyl group attached to one of the nitrogen atoms significantly influences the electronic properties and, consequently, the chemical behavior of the hydrazide moiety. Generally, the terminal -NH₂ group of the hydrazide is nucleophilic, albeit less so than in hydrazine itself due to the electron-withdrawing effect of the adjacent carbonyl group.

The reactivity of the hydrazide functional group in 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is primarily centered around the terminal amino group. This group readily participates in reactions with electrophiles. For instance, it can be acylated, alkylated, and, most notably, can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. The lone pair of electrons on the terminal nitrogen atom initiates the nucleophilic attack on the electrophilic carbonyl carbon.

Furthermore, the hydrazide moiety can act as a bidentate nucleophile in certain reactions, with both nitrogen atoms participating in the formation of new bonds, often leading to the construction of five- or six-membered heterocyclic rings. The reactivity can be modulated by the reaction conditions, such as pH and the nature of the solvent, which can influence the protonation state and nucleophilicity of the hydrazide.

Mechanistic Pathways of Condensation and Cyclization Reactions

The condensation of this compound with various carbonyl-containing compounds is a cornerstone of its chemical utility, providing a gateway to a diverse range of N-acylhydrazone derivatives and heterocyclic systems. These reactions typically proceed through a nucleophilic addition-elimination mechanism.

Condensation with Aldehydes and Ketones: The reaction of this compound with aldehydes or ketones is a classic example of hydrazone formation. The mechanism involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial addition step forms a tetrahedral intermediate, which is often unstable. Subsequent dehydration, typically acid-catalyzed, leads to the formation of a stable hydrazone with a characteristic C=N double bond. A series of novel hydrazones have been synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide by reacting it with various aldehydes in methanol (B129727) at 60–70 °C in the presence of hydrochloric acid. nih.gov

Cyclization Reactions: The hydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions often involve the initial formation of a hydrazone or a related intermediate, followed by an intramolecular nucleophilic attack.

Pyrrole (B145914) Formation: Reaction with 1,4-dicarbonyl compounds, such as hexane-2,5-dione, in the presence of an acid catalyst like acetic acid, yields N-aminopyrrole derivatives. The reaction proceeds via the Paal-Knorr synthesis mechanism, where the initial hydrazone formation is followed by intramolecular cyclization and dehydration. Derivatives of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide have been used to synthesize compounds with pyrazole (B372694) and pyrrole nuclei through condensation with diketones. vu.lt

1,3,4-Oxadiazole (B1194373) Formation: Treatment of this compound with carbon disulfide in an alkaline medium, followed by acidification, leads to the formation of a 1,3,4-oxadiazole-2-thione ring. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and elimination of water and hydrogen sulfide. For instance, 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide was treated with carbon disulfide in alkaline methanolic solution to form a 1,3,4-oxadiazole derivative. researchgate.net

1,2,4-Triazole (B32235) Formation: The synthesis of 1,2,4-triazole derivatives can be achieved by first converting the carbohydrazide (B1668358) into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. The resulting thiosemicarbazide can then undergo base-catalyzed intramolecular cyclization with the elimination of a molecule of water to form the triazole ring. For example, 2-(5-Oxo-1-(4-(2-phenylthiazol-5-yl)phenyl)pyrrolidine-3-carbonyl)-N-phenylhydrazine-1-carbothioamide was converted to a 1,2,4-triazole through a base-catalyzed intramolecular dehydrative cyclization. mdpi.com

The following table summarizes some of the reported condensation and cyclization reactions of this compound derivatives:

| Reactant | Reagents and Conditions | Product | Reference |

| Various Aldehydes | Methanol, 60–70 °C, HCl | Hydrazones | nih.gov |

| Hexane-2,5-dione | Propan-2-ol, Acetic acid | 2,5-Dimethylpyrrole derivative | researchgate.net |

| Carbon Disulphide | Alkaline methanol, then HCl | 1,3,4-Oxadiazole-2-thione derivative | researchgate.net |

| Phenylisothiocyanate, then aq. KOH | Methanol/1,4-dioxane, then reflux | 4-Phenyl-1,2,4-triazole-3-thione derivative | researchgate.net |

Photochemical Transformations and Isomerization Dynamics

While the thermal reactivity of this compound has been explored for the synthesis of various heterocyclic compounds, specific studies on its photochemical transformations and isomerization dynamics are not extensively documented in the available literature. However, the photochemical behavior of the broader class of hydrazides and their hydrazone derivatives provides insights into potential transformations.

Hydrazone derivatives are known to undergo E/Z isomerization around the C=N double bond upon irradiation with light of a suitable wavelength. rsc.org This photoisomerization can lead to changes in the physical and chemical properties of the molecule, making them potential candidates for molecular switches. The Z-isomer may be stabilized by intramolecular hydrogen bonding, influencing the equilibrium and the dynamics of the isomerization process. rsc.org

The photochemical reactivity of hydrazides can also involve N-N bond cleavage. Irradiation of acyclic hydrazides has been reported to result in the cleavage of both N-C(CO) and N-N bonds. Furthermore, visible light photocatalysis has been employed for the cleavage of the N-N bonds of hydrazines and hydrazides under mild conditions.

For this compound and its derivatives, particularly the hydrazones, it can be postulated that photochemical stimulation could induce E/Z isomerization. The specific dynamics and the quantum yields of such processes would depend on the substituents on both the pyrrolidinone ring and the hydrazone moiety, as well as the solvent and irradiation wavelength. However, without specific experimental data for this compound, this remains a topic for future investigation.

Cascade and Multicomponent Reactions Leading to Diverse Chemical Structures

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation from simple starting materials. These reactions are characterized by their high atom economy and procedural simplicity. The hydrazide functionality of this compound makes it a suitable candidate for participation in such transformations, leading to a wide variety of chemical structures.

While specific examples of cascade or multicomponent reactions involving this compound are not extensively reported, the known reactivity of the hydrazide group suggests its potential in such synthetic schemes. For instance, a multicomponent reaction could be designed where the carbohydrazide reacts with an aldehyde and a β-dicarbonyl compound to form a complex heterocyclic system in a one-pot process. The initial formation of a hydrazone could be followed by a Michael addition and subsequent cyclization.

The synthesis of various heterocyclic systems from this compound, as described in section 5.2, can be viewed as the foundation for designing more complex cascade reactions. For example, the formation of a pyrazole ring from a diketone can be integrated into a sequence where the starting materials are generated in situ, or the pyrazole product can undergo further transformations in the same pot.

The development of novel cascade and multicomponent reactions involving this compound represents a promising avenue for the efficient synthesis of new chemical entities with potential biological activities.

Mechanistic Insights into Biological Interactions Through in Vitro Studies

In Vitro Cytotoxic Activity Evaluation against Cancer Cell Lines

The evaluation of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide derivatives has revealed significant cytotoxic potential against a range of human cancer cell lines. These studies commonly utilize both traditional 2D cell culture models and more physiologically relevant 3D spheroid models to assess anticancer activity.

The cytotoxic effects of various derivatives of this compound have been extensively evaluated in monolayer (2D) cell cultures using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govnih.gov These studies have demonstrated that the core structure is a promising scaffold for developing anticancer agents.

Derivatives have shown varied efficacy against different cancer cell lines. For instance, a series of hydrazones bearing a diphenylamine (B1679370) moiety were tested against human triple-negative breast cancer (MDA-MB-231), human melanoma (IGR39), human pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov One of the most potent compounds identified was N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, which exhibited significant activity against all tested lines, with EC50 values ranging from 2.50 µM to 5.77 µM. nih.gov Similarly, a derivative bearing a 2-hydroxynaphthalenylmethylene moiety was found to be highly active against IGR39 and MDA-MB-231 cells, with EC50 values of 2.2 µM and 2.1 µM, respectively. nih.gov In another study, hydrazone-containing derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid were identified as the most cytotoxic agents against human TNBC MDA-MB-231, prostate carcinoma PPC1, and melanoma A375 cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives in various cancer cell lines.

To better mimic the in vivo tumor microenvironment, the cytotoxic activity of this compound derivatives has also been assessed using three-dimensional (3D) cell spheroid models. nih.govnih.gov These models provide insights into the drug's ability to penetrate tumor tissue and exert its effect in a more complex, structured environment. nih.gov

In one study, derivatives were evaluated for their impact on human melanoma (IGR39) and prostate carcinoma (PPC-1) tumor spheroids. nih.govresearchgate.net The results showed that N′-(5-chloro- and N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides most effectively reduced cell viability in the IGR39 spheroids. nih.gov Interestingly, the same study found no significant effect of the investigated pyrrolidinone-hydrazone derivatives on the PPC-1 3D cell cultures, highlighting that activity in 2D models does not always translate directly to 3D systems. nih.gov Another study noted that while compounds exhibited lower activity against the Panc-1 cancer cell line in a monolayer, the effects on spheroid cell viability in 3D models were comparable across all tested cancer cell lines. nih.gov

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration a key therapeutic goal. nih.gov The potential of this compound derivatives to inhibit cancer cell migration has been investigated using in vitro wound healing (or scratch) assays. researchgate.netnih.gov

In these assays, a "wound" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compound. Research has identified N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide as a promising derivative that could be further developed as an antimetastatic agent based on its performance in a wound healing assay. nih.gov Another study found that derivatives with 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene moieties were most effective at inhibiting cell migration. nih.gov

Analysis of the various derivatives of this compound has provided insights into their structure-activity relationships (SAR) for cytotoxicity. The core 5-oxopyrrolidine scaffold is a crucial component, but modifications at the carbohydrazide (B1668358) position significantly influence the anticancer potency. nih.gov

The introduction of a hydrazone moiety appears to be particularly important for cytotoxic activity. nih.gov Furthermore, the nature of the substituent on the hydrazone fragment plays a key role. For instance, the presence of a 5-nitrothiophene group consistently leads to high potency across multiple cancer cell lines. nih.govnih.gov Similarly, incorporating a 2-hydroxynaphthalenylmethylene moiety has been shown to result in strong cytotoxic effects. nih.gov The introduction of hydroxyl and/or alkoxyl substituents into the structures has also been demonstrated to increase the anticancer activity of the molecules. nih.gov These findings suggest that bulky, electron-withdrawing, and hydrogen-bond-donating groups can enhance the interaction of these compounds with their biological targets, leading to greater cytotoxicity.

In Vitro Antimicrobial Activity against Pathogenic Microorganisms

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity against various pathogenic microorganisms.

Several studies have highlighted the potential of this chemical class as antibacterial agents, particularly against Gram-positive bacteria. The efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

One study synthesized a series of derivatives and tested them against Bacillus subtilis, revealing that some compounds possess antibacterial properties. lmaleidykla.ltlmaleidykla.lt More targeted studies have shown potent activity against clinically significant Gram-positive pathogens. A derivative featuring a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid (B1675486) and tedizolid-resistant variants, with an MIC of 2 µg/mL against S. aureus TCH 1516 (USA 300). nih.gov

Another investigation into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones found strong bacteriostatic effects against S. aureus (MIC of 3.90 µg/mL) and Listeria monocytogenes (MIC of 3.90 µg/mL for one compound and 7.80 µg/mL for another). nih.gov The most potent antibacterial properties were associated with hydrazones containing 5-nitro-2-thiophene and 5-nitro-2-furfural structures. nih.gov

The following table presents the antibacterial efficacy of selected this compound derivatives against Gram-positive bacterial strains.

Antibacterial Efficacy against Gram-Negative Strains

Derivatives of this compound have been subjected to preliminary antibacterial evaluations to determine their efficacy against Gram-negative bacteria. mdpi.com Studies have specifically tested these compounds against strains like Escherichia coli. mdpi.comresearchgate.net For instance, certain hydrazone derivatives incorporating a 5-oxopyrrolidine core were evaluated for their in vitro antibacterial activity against the Gram-negative strain Escherichia coli (ATCC 8739). mdpi.com In one study, a hydrazone derivative featuring a 5-nitrothien-2-yl fragment demonstrated notable efficacy against the tested strains, in some cases surpassing the control antibiotic, cefuroxime. mdpi.com Another investigation noted that a specific 5-oxopyrrolidine derivative showed weak activity against Gram-negative pathogens, particularly under anaerobic conditions. semanticscholar.org

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl fragment | Escherichia coli (ATCC 8739) | Data surpasses control | Cefuroxime | 7.8 |

| Hydrazone with 5-nitrofuran-2-yl moiety | Escherichia coli (ATCC 8739) | Potent effect observed | Cefuroxime | 7.8 |

Antifungal Efficacy

The antifungal potential of hydrazones possessing a 5-oxopyrrolidine structure has been investigated, revealing promising activity. nih.gov Research has shown that these compounds exhibit excellent antifungal properties, with significantly high Minimum Inhibitory Concentration (MIC) values against various fungal strains. nih.gov In studies evaluating their efficacy, derivatives of 5-oxopyrrolidine demonstrated noteworthy MIC values of 0.9–1.9 µg/mL against Candida tenuis VKMY-70 and Aspergillus niger VKM F-1119. nih.gov This level of activity surpassed that of Nystatin, a commonly used antibiotic for treating fungal infections, which recorded MIC values of 7.8 µg/mL and 15.6 µg/mL against the same strains, respectively. nih.gov

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| 5-Oxopyrrolidine Hydrazones | Candida tenuis VKMY-70 | 0.9–1.9 | Nystatin | 7.8 |

| 5-Oxopyrrolidine Hydrazones | Aspergillus niger VKM F-1119 | 0.9–1.9 | Nystatin | 15.6 |

Antioxidant Activity Evaluation (e.g., Ferric Reducing Antioxidant Power (FRAP) Assay)

The antioxidant capacity of this compound derivatives has been quantified using methods such as the Ferric Reducing Antioxidant Power (FRAP) assay. This colorimetric assay measures the ability of antioxidants to act as reductants, reducing a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) form, which results in a colored product. lmaleidykla.ltjonuns.com The intensity of this color is proportional to the antioxidant capacity of the sample. nih.gov

In a specific study, the FRAP assay was used to determine the antioxidant activity of N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide. The results indicated that this compound's antioxidant power was 1.2 times higher than that of the reference compound, protocatechuic acid.

Molecular Mechanisms of Biological Action

Identification of Potential Molecular Targets

To understand the molecular basis of their biological activity, in silico molecular docking studies have been performed on derivatives of this compound. These computational methods help identify the most likely molecular targets within biological pathways. nih.gov For the most active hydrazone derivatives, docking studies have suggested that they may function as multikinase inhibitors. The identified potential targets include the non-receptor tyrosine kinases ACK-1 and SRC, as well as the serine/threonine-protein kinases BRAF and MEK. nih.gov The 5-oxopyrrolidine-3-carbohydrazide (B1650037) structure is noted to share key pharmacophoric features with known kinase inhibitors.

Inhibition of Enzymatic Activity (e.g., Protein Kinases)

Building on the identification of potential targets, research has focused on the ability of these compounds to inhibit the enzymatic activity of protein kinases. Protein kinases are crucial enzymes that modulate protein activity and are attractive targets for therapeutic intervention. nih.gov The investigation into novel 5-oxopyrrolidine-hydrazone derivatives bearing a diphenylamine moiety has centered on their potential as multikinase inhibitors.

Molecular docking results correspond with biological findings, showing a strong correlation between cytotoxicity and high docking scores for specific kinases. For example, the 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity values to the active sites of two key protein kinases: the non-receptor tyrosine kinase SCR and the serine/threonine-protein kinase BRAF. This suggests that the compound's effectiveness may stem from the simultaneous inhibition of these critical enzymes.

Modulation of Specific Cellular Pathways and Processes

In vitro studies have provided crucial mechanistic insights into how derivatives of the core compound, this compound, interact with and modulate specific cellular pathways. Research indicates that this chemical scaffold is a key component in the design of novel agents that can influence complex biological processes, primarily in the context of oncology. The primary mechanism of action appears to be the inhibition of key protein kinases, enzymes that play a fundamental role in cell signaling, proliferation, differentiation, and survival.

Derivatives of this compound, particularly hydrazone analogues, have been identified as potential multi-kinase inhibitors. nih.govresearchgate.net The structural design, featuring the 5-oxopyrrolidine ring, an aryl moiety, and an acylhydrazide linker, shares important pharmacophoric features with established ATP-competitive kinase inhibitors. nih.gov The 5-oxopyrrolidine ring is a structural analogue to the pyrrolopyridine core found in inhibitors like vemurafenib, while the acylhydrazide linker can mimic the hydrogen-bonding capabilities of linkers that bind to the kinase hinge region. nih.gov

Molecular docking studies have suggested that these compounds can bind with high affinity to the active sites of several key protein kinases that are often dysregulated in cancer. nih.govresearchgate.net These include:

Non-receptor Tyrosine Kinases (TK): Such as SRC, which is involved in cell proliferation and survival. nih.gov

Serine/Threonine-Protein Kinases (STPK): Including BRAF, a critical component of the MAPK/ERK signaling pathway that promotes uncontrolled proliferation in cancers like melanoma. nih.govresearchgate.net

Receptor Tyrosine Kinases (RTK): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov

Cyclin-Dependent Kinases (CDKs): Like CDK5, which has been implicated in promoting the invasiveness of certain cancers. nih.gov

The modulation of these pathways by specific derivatives has been observed through their effects on cancer cell viability and migration in various human cancer cell lines.

Detailed Research Findings

Research into a series of hydrazone derivatives synthesized from a 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide precursor demonstrated varied cytotoxic activity against several human cancer cell lines. nih.gov The inhibitory effects are dependent on the specific chemical substitutions on the hydrazone moiety and the cancer cell type. nih.gov For instance, certain derivatives showed a more potent effect on melanoma and prostate cancer cells compared to pancreatic and triple-negative breast cancer cells, which are known for their high resistance to chemotherapeutic agents. nih.gov

The table below summarizes the effect of selected hydrazone derivatives on the viability of various cancer cell lines at a concentration of 100 µM.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Effect of selected compounds on cancer cell viability after 72h exposure at 100 µM concentration. Data is expressed as a percentage of viable cells compared to an untreated control.

| Compound Derivative | Cell Line: Human Melanoma (IGR39) | Cell Line: Human Prostate Cancer (PPC-1) | Cell Line: Triple-Negative Breast Cancer (MDA-MB-231) | Cell Line: Human Pancreatic Carcinoma (Panc-1) |

| Derivative A (2-hydroxybenzylidene) | High Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity | Low Cytotoxicity |

| Derivative B (2,5-dimethoxybenzylidene) | Low Cytotoxicity | Low Cytotoxicity | Low Cytotoxicity | Low Cytotoxicity |

| Derivative C (2,4,6-trimethoxybenzylidene) | Low Cytotoxicity | Low Cytotoxicity | Low Cytotoxicity | Low Cytotoxicity |

| Derivative D (2-hydroxynaphthalenylmethylene) | High Cytotoxicity | High Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |

| Derivative E (5-nitrothiophene) | High Cytotoxicity | High Cytotoxicity | High Cytotoxicity (~9% viability) | High Cytotoxicity (~9% viability) |

Further studies have focused on the ability of these compounds to inhibit cancer cell migration, a key process in tumor metastasis. Specific derivatives were shown to be highly effective at inhibiting the migration of melanoma and triple-negative breast cancer cells in "wound healing" assays. nih.gov Notably, some of the most effective migration inhibitors were not the most cytotoxic compounds, suggesting that the modulation of cellular pathways leading to cell death and those affecting cell motility can be distinct. nih.govresearchgate.net For example, derivatives with 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene substitutions were identified as potent inhibitors of cell migration. researchgate.net

The conversion of the initial carbohydrazide to a hydrazone derivative appears crucial for enhancing anticancer activity. nih.gov Studies on similar 5-oxopyrrolidine structures have shown that the hydrazide precursor exhibits weak anticancer activity, while its conversion to various hydrazones significantly improves cytotoxic effects in a structure-dependent manner. nih.gov This highlights the role of the this compound as a foundational scaffold for developing more potent modulators of cellular processes.

Applications in Advanced Chemical Research

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a highly valued intermediate in organic synthesis due to the reactivity of its carbohydrazide (B1668358) functional group [-C(=O)NHNH2]. This group readily undergoes condensation reactions with various electrophilic reagents, such as aldehydes, ketones, and isothiocyanates, providing a straightforward pathway to a diverse range of derivatives. lmaleidykla.lt

One of the most common applications is the synthesis of hydrazones. The reaction of the carbohydrazide with a wide array of aromatic and heterocyclic aldehydes yields the corresponding N'-substituted hydrazones. nih.gov These reactions are typically carried out in a suitable solvent like methanol (B129727), often with a catalytic amount of acid, to facilitate the condensation. nih.gov For example, target hydrazones have been synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide and various aldehydes in methanol at 60–70 °C, achieving yields between 57–87%. nih.gov

The carbohydrazide moiety is also a key precursor for creating other functional groups and heterocyclic rings. For instance, it can be reacted with phenylisothiocyanate to form a thiosemicarbazide (B42300) intermediate. ktu.edunih.gov This thiosemicarbazide can then be cyclized under basic conditions to form 1,2,4-triazole (B32235) derivatives. ktu.edunih.gov Furthermore, treatment with carbon disulfide in an alkaline medium leads to the formation of dithiocarbazate salts, which can be subsequently cyclized to afford 1,3,4-oxadiazole-thiones. ktu.edunih.gov These transformations highlight the role of the carbohydrazide as a versatile handle for molecular elaboration.

The table below summarizes some of the key transformations where this compound and its analogs act as synthetic intermediates.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound analog | Aldehydes | Hydrazones | nih.gov, |

| This compound analog | Phenyl isothiocyanate | Thiosemicarbazide | ktu.edu, nih.gov |

| This compound analog | Carbon disulfide, KOH | 1,3,4-Oxadiazole (B1194373) | ktu.edu, nih.gov |

| This compound analog | Hexane-2,5-dione | 2,5-dimethylpyrrole | ktu.edu |

| This compound analog | Isatin (B1672199) | 5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazides | mdpi.com |

Role in the Development of Novel Heterocyclic Systems

The structural framework of this compound is an excellent starting point for the construction of novel and complex heterocyclic systems. Hydrazides are well-established precursors for synthesizing a wide variety of heterocycles. lmaleidykla.ltresearchgate.net The presence of both a lactam ring (pyrrolidinone) and the reactive carbohydrazide allows for the generation of fused or appended heterocyclic moieties, leading to molecules with diverse three-dimensional shapes and chemical properties.

Researchers have successfully utilized derivatives of 5-oxopyrrolidine-3-carbohydrazide (B1650037) to synthesize a variety of five-membered nitrogen-containing heterocycles. These include:

1,3,4-Oxadiazoles: Synthesized by treating the carbohydrazide with carbon disulfide in an alkaline methanolic solution, followed by acidification. ktu.edu This reaction proceeds through a dithiocarbazate intermediate which cyclizes to form the oxadiazole ring. nih.gov

1,2,4-Triazoles: These are typically formed from a thiosemicarbazide precursor, which is synthesized from the carbohydrazide and an isothiocyanate. The subsequent intramolecular cyclization of the thiosemicarbazide, often catalyzed by a base, yields the triazole ring system. ktu.edunih.gov

Pyrroles: The Paal-Knorr synthesis is employed to construct pyrrole (B145914) rings by condensing the carbohydrazide with a 1,4-dicarbonyl compound like hexane-2,5-dione. lmaleidykla.ltktu.edu

The synthesis of these diverse heterocyclic systems from a common precursor demonstrates the compound's significant role as a building block in heterocyclic chemistry. nih.gov The ability to introduce various substituents onto the phenyl ring of the starting material or to use different reagents for cyclization allows for the creation of large libraries of novel heterocyclic compounds for further investigation. mdpi.com

Contribution to Scaffold Exploration in Medicinal Chemistry Research

The 5-oxopyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. nih.govunipa.it Its non-planar, saturated structure allows for a better exploration of three-dimensional chemical space compared to flat aromatic systems, which can be beneficial for binding to complex biological targets like enzymes and receptors. nih.govunipa.it

This compound and its derivatives serve as a core structure for the development of new therapeutic agents. By modifying the carbohydrazide moiety, researchers have generated series of compounds with significant biological activities. nih.gov For instance, a series of novel hydrazones prepared from a 5-oxopyrrolidine carbohydrazide precursor were evaluated for their in-vitro anticancer activity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. nih.gov These studies identified compounds with potent anticancer properties, highlighting the importance of the 5-oxopyrrolidine scaffold. nih.govnih.gov

The acylhydrazide linker itself can mimic the hydrogen-bonding capabilities of urea (B33335) or amide linkers found in known kinase inhibitors, potentially enhancing binding to the hinge region of protein kinases. nih.gov The 5-oxopyrrolidine ring can also act as a structural analog to the core of other kinase inhibitors. nih.gov The versatility of this scaffold allows for the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule, including the substituents on the phenyl ring and the groups attached to the hydrazone nitrogen. nih.gov This exploration has led to the identification of derivatives with promising activity against lung cancer cell lines and even multidrug-resistant bacteria. nih.govnih.gov

| Compound Series | Biological Activity Investigated | Target Disease/Organism | Reference |

| Hydrazones with diphenylamine (B1679370) and 5-oxopyrrolidine moieties | Anticancer, Protein Kinase Inhibition | Melanoma, Breast Cancer, Pancreatic Cancer | nih.gov |

| Derivatives with azole, diazole, and hydrazone moieties | Anticancer, Antimicrobial | Lung Cancer (A549), Staphylococcus aureus | nih.gov |

| Derivatives with thiophene and furfural heterocyclic rings | Antibacterial | Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus | nih.gov |

| Pyrrolyl pyrrolidine (B122466) derivatives | Antitubercular | Mycobacterium tuberculosis | connectjournals.com |

Potential in Materials Science for Advanced Functional Materials

While the primary application of this compound and its derivatives has been extensively explored in medicinal chemistry, its potential in materials science is an emerging area of interest. Heterocyclic compounds, in general, are known for their wide range of applications in high technologies and materials science due to their unique electronic and structural properties. nih.gov

Pyrrole derivatives, which can be synthesized from carbohydrazide precursors, are noted for their growing relevance in material science. connectjournals.com Polymers and materials incorporating pyrrole units are known for their conducting properties and have applications in electronics and sensor technology. The carbohydrazide moiety itself, and the hydrazones derived from it, can act as ligands for metal ions. The formation of coordination polymers or metal-organic frameworks (MOFs) could be envisaged, potentially leading to materials with interesting catalytic, magnetic, or optical properties. The ability of the hydrazone linkage to undergo E/Z isomerization could also be exploited in the design of photoresponsive materials or molecular switches. Although specific applications of this compound in functional materials are not yet widely reported, its synthetic accessibility and the chemical versatility of its derivatives suggest a promising avenue for future research in the development of novel organic materials.

Future Perspectives and Research Challenges

Advancements in Stereoselective and Efficient Synthetic Methodologies for Complex Derivatives

Current synthetic strategies predominantly involve the condensation of the parent carbohydrazide (B1668358) with various aldehydes and ketones to produce a wide array of hydrazone derivatives. nih.govnih.gov These reactions are generally efficient, often conducted in methanol (B129727) with an acid catalyst, yielding products in a range of 57–87%. nih.gov Further modifications have led to the synthesis of other heterocyclic derivatives, including pyrroles, pyrazoles, oxadiazoles (B1248032), and triazoles. lmaleidykla.ltmdpi.com

A significant future challenge lies in the development of stereoselective synthesis methods. mdpi.com The pyrrolidine (B122466) ring contains chiral centers, and the biological activity of enantiomers can differ substantially. Current syntheses often result in racemic mixtures or E/Z isomers of the hydrazone linkage. Future research must focus on methodologies that allow for the controlled synthesis of specific stereoisomers to enable a more precise evaluation of their structure-activity relationships and to optimize therapeutic efficacy. Additionally, improving the efficiency and environmental footprint of these syntheses, perhaps through microwave-assisted or solvent-free conditions, remains an important goal. minarjournal.com